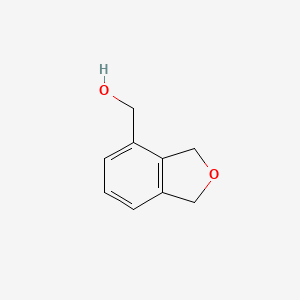
(1,3-Dihydro-2-benzofuran-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dihydro-2-benzofuran-4-yl)methanol is a chemical compound belonging to the benzofuran family Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydro-2-benzofuran-4-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the formation of benzofuran compounds in a shorter time frame .
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Dihydro-2-benzofuran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of benzofuran-4-carboxaldehyde.
Reduction: Formation of benzofuran-4-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-Dihydro-2-benzofuran-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1,3-Dihydro-2-benzofuran-4-yl)methanol involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation. Additionally, its antibacterial and antiviral activities are thought to result from its ability to disrupt microbial cell membranes and inhibit viral replication .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound of (1,3-Dihydro-2-benzofuran-4-yl)methanol, known for its wide range of biological activities.
2,3-Dihydro-1-benzofuran-4-carboxylates: Similar in structure but with different functional groups, showing improved efficacy in certain applications.
Benzothiophene: A sulfur analog of benzofuran, also studied for its medicinal properties.
Uniqueness: this compound stands out due to its specific hydroxyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
1,3-dihydro-2-benzofuran-4-ylmethanol |
InChI |
InChI=1S/C9H10O2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,10H,4-6H2 |
InChI-Schlüssel |
NCXZHZNFXKSKAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)C(=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


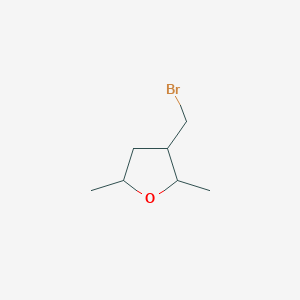

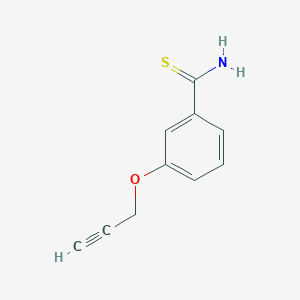

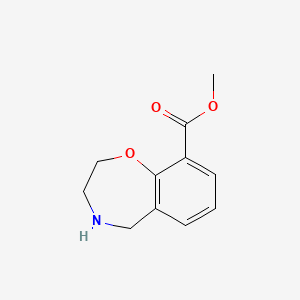
![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)

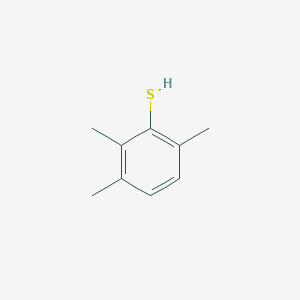

![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
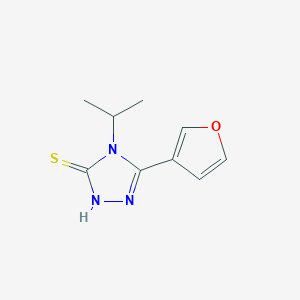
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)
